Tetrahexylammonium benzoate
Overview
Description
Tetrahexylammonium benzoate is an organic compound with the molecular formula C31H57NO2. It is a quaternary ammonium salt formed by the combination of tetrahexylammonium and benzoate ions. This compound is known for its applications in various fields, including chemistry and industrial processes.
Mechanism of Action
Target of Action
Tetrahexylammonium benzoate is a quaternary ammonium compound Similar compounds like tetraethylammonium are known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Mode of Action
It is likely to interact with its targets in a similar manner to Tetraethylammonium, which blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action can inhibit the transmission of signals in these pathways.
Biochemical Pathways
Based on the known targets of similar compounds, it may affect the signaling pathways associated with autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Result of Action
The blocking action on its potential targets could lead to changes in signal transmission in the affected pathways .
Biochemical Analysis
Biochemical Properties
It is known that Tetrahexylammonium benzoate interacts with various biomolecules in the biochemical reactions
Cellular Effects
Studies on similar compounds suggest that it may have cytotoxic effects on both prokaryotic and eukaryotic cells . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Animal models are often used in biomedical research to study the effects of various compounds, including their threshold effects and any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahexylammonium benzoate can be synthesized through the reaction of tetrahexylammonium hydroxide with benzoic acid. The reaction typically occurs in a solvent such as methanol, where tetrahexylammonium hydroxide is neutralized by benzoic acid to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving the benzoate group are possible, where the benzoate ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Tetrahexylammonium benzoate has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
- Tetrahexylammonium chloride
- Tetrahexylammonium bromide
- Tetraheptylammonium benzoate
Comparison: Tetrahexylammonium benzoate is unique due to its specific combination of tetrahexylammonium and benzoate ions, which imparts distinct properties such as solubility and reactivity. Compared to other quaternary ammonium salts, it offers advantages in certain catalytic applications and industrial processes.
Biological Activity
Tetrahexylammonium benzoate (THAB) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the biological activity of THAB, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
THAB is characterized by a tetrahexylammonium cation and a benzoate anion, resulting in a molecular formula of C₂₃H₄₁NO₂. It is typically a liquid salt at room temperature, exhibiting surfactant properties that facilitate its role as a phase transfer catalyst in chemical reactions .
Target Interactions
THAB primarily interacts with biological membranes and cellular components through its lipophilic hexyl groups, which enhance its solubility in organic solvents while allowing interaction with aqueous environments. This unique property enables THAB to function effectively in biphasic systems, promoting the migration of reactants across phase boundaries .
Blocking Action
Research indicates that THAB can block various ion channels, including calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors. This blocking action can lead to significant physiological effects, such as vasodilation and alterations in cellular signaling pathways .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of THAB against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The observed bacteriolytic activity suggests potential applications in antimicrobial therapies .
Antiproliferative Effects
THAB has also been investigated for its antiproliferative effects on eukaryotic cells. In vitro studies using human colon cancer cell lines demonstrated cytotoxic activity, indicating that THAB may have therapeutic potential in cancer treatment. The mechanisms underlying these effects are still under investigation but may involve disruption of cellular processes related to growth and division .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial effects of THAB using disk-diffusion methods against several bacterial strains. Results indicated inhibition zones ranging from 37.63% to 80.47%, demonstrating its effectiveness as an antibacterial agent .
- Cytotoxicity Assessment : In another study focusing on cancer cells, THAB was tested for cytotoxicity using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Applications in Research
THAB's unique properties make it valuable in various research applications:
- Phase Transfer Catalysis : THAB facilitates reactions between immiscible phases, enhancing reaction rates in biphasic systems.
- Electrochemistry : Its surfactant properties are utilized in electrochemical analyses where it acts as a supporting electrolyte.
- Green Chemistry : As a catalyst in organic synthesis, THAB contributes to environmentally friendly chemical processes by reducing waste and energy consumption .
Comparative Analysis with Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrabutylammonium Benzoate | C₁₈H₃₃NO₂ | Shorter alkyl chain; common catalyst |
Tetraoctylammonium Benzoate | C₂₄H₄₉NO₂ | Longer alkyl chain; higher lipophilicity |
Tetraethylammonium Benzoate | C₁₄H₃₁NO₂ | Shortest alkyl chain; less effective surfactant |
Properties
IUPAC Name |
tetrahexylazanium;benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.C7H6O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-24H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQWFPWQRZBOO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3066059 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16436-29-6 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16436-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahexylammonium benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahexylammonium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrahexylammonium benzoate unique compared to other molten salts studied as solvents?
A1: this compound stands out because it's a liquid at room temperature (25 °C). [] This property makes it potentially valuable as a solvent for chemical reactions or electrochemical studies without needing external heating. Many other organic salts with large alkyl chains, like those mentioned in the research, likely have much higher melting points.
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